molecular formula C11H13NO B13853527 2-(7-Methyl-indol-1-yl)ethanol

2-(7-Methyl-indol-1-yl)ethanol

Cat. No.: B13853527
M. Wt: 175.23 g/mol
InChI Key: QSOQSYXPWAKOEU-UHFFFAOYSA-N
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Description

2-(7-methylindol-1-yl)ethanol is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and exhibit a broad range of biological activities The indole ring system is present in many natural products, including neurotransmitters like serotonin and various alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methylindol-1-yl)ethanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For 2-(7-methylindol-1-yl)ethanol, the starting materials would include 7-methylphenylhydrazine and an appropriate aldehyde or ketone .

Another method involves the cyclization of 2-aminobenzyl alcohol derivatives. This approach can be catalyzed by various metal catalysts, such as palladium or copper, under specific reaction conditions .

Industrial Production Methods

Industrial production of 2-(7-methylindol-1-yl)ethanol may involve large-scale Fischer indole synthesis or other efficient catalytic processes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for maximizing production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(7-methylindol-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(7-methylindol-1-yl)ethanol involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with receptors such as serotonin receptors, which play a role in neurotransmission. The ethanol group may also contribute to the compound’s solubility and ability to cross biological membranes, enhancing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-methylindol-1-yl)ethanol is unique due to the presence of both a methyl group at the 7-position and an ethanol group at the 1-position. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(7-methylindol-1-yl)ethanol

InChI

InChI=1S/C11H13NO/c1-9-3-2-4-10-5-6-12(7-8-13)11(9)10/h2-6,13H,7-8H2,1H3

InChI Key

QSOQSYXPWAKOEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CN2CCO

Origin of Product

United States

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